(4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride
Description
(4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is a halogenated pyridine derivative with a methanamine group at the 2-position and bromo/chloro substituents at the 4- and 6-positions, respectively. The compound’s molecular formula is inferred as C₆H₆BrClN₂·HCl, with a molecular weight of approximately 284.39 g/mol (calculated based on substituents and salt formation).
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-bromo-6-chloropyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-4-1-5(3-9)10-6(8)2-4;/h1-2H,3,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRXBYUEEANNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CN)Cl)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138047-51-3 | |
| Record name | (4-bromo-6-chloropyridin-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as iron(III) chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Substitution Reactions
(4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride exhibits regioselective reactivity due to the electronic and steric effects of its halogen substituents (Br at C4, Cl at C6) and the methanamine group. Key substitution pathways include:
Nucleophilic Aromatic Substitution (SNAr)
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Bromine Substitution : The C4 bromine undergoes nucleophilic displacement more readily than the C6 chlorine due to its lower electronegativity and better leaving-group ability.
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Chlorine Substitution : Requires harsher conditions (e.g., high-temperature catalysis or strong nucleophiles) .
| Position | Reactivity | Common Reagents | Typical Products |
|---|---|---|---|
| C4 (Br) | High | NH₃, RNH₂, NaOR | 4-Amino/alkoxy-6-chloro-pyridin-2-yl derivatives |
| C6 (Cl) | Moderate | CuCN, KOtBu, Grignard reagents | 6-Cyano/alkyl-4-bromo-pyridin-2-yl derivatives |
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling access to biaryl or alkyl-substituted derivatives:
Suzuki-Miyaura Coupling
-
Example :
Key Data :
Buchwald-Hartwig Amination
Functionalization of the Methanamine Group
The primary amine undergoes typical amine reactions:
Acylation
Reductive Alkylation
-
Conditions : Formaldehyde, NaBH₃CN, MeOH.
Yield : ~80%.
Oxidation and Reduction
-
Oxidation of Amine :
-
Reagents : KMnO₄ or H₂O₂ in acidic media oxidizes the methanamine to a carboxylic acid.
Yield : 50–70%.
-
-
Reduction of Halogens :
-
Bromine Reduction : LiAlH₄ reduces Br to H, retaining Cl.
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Mechanistic Insights and Selectivity
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Regioselectivity : Bromine at C4 is 5–10× more reactive than chlorine at C6 in SNAr due to lower bond dissociation energy (Br: 65 kcal/mol vs. Cl: 81 kcal/mol) .
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Steric Effects : The methanamine group at C2 directs electrophiles to para positions (C4/C6) .
Industrial and Pharmacological Relevance
-
Drug Discovery : Serves as a precursor to endothelin receptor antagonists (e.g., compound 17 in with IC₅₀ = 0.5 nM for ETₐ) .
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Material Science : Used in synthesizing ligands for catalytic systems .
This compound’s versatility in substitution, coupling, and functionalization reactions underscores its utility in medicinal chemistry and advanced organic synthesis.
Scientific Research Applications
(4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula ·HCl. It is a derivative of pyridine and is utilized in various chemical reactions and scientific research, especially in chemistry and biology.
Scientific Research Applications
This compound has a wide array of applications in scientific research:
- Chemistry It is used as a building block in the synthesis of complex molecules.
- Biology It is employed in studying enzyme inhibitors and receptor binding.
- Medicine It is investigated for potential therapeutic applications and as a precursor for drug development.
- Industry It is utilized in the production of agrochemicals and other industrial chemicals.
- Organic Synthesis It serves as a building block for synthesizing more complex organic molecules.
- Medicinal Chemistry The compound is explored for its potential in drug discovery and development, particularly as a precursor for pharmaceuticals.
- Biological Studies It is used in studying biological pathways and mechanisms because of its ability to interact with various biomolecules.
Recent studies have highlighted the compound's potential in various biological assays:
- Enzyme Inhibition: The compound has demonstrated potential in inhibiting specific enzymes involved in neurotransmission, which could be beneficial for treating conditions such as schizophrenia and Alzheimer’s disease.
- Receptor Binding: It exhibits binding affinity towards muscarinic acetylcholine receptors (mAChRs), which are critical in cognitive function and memory. The modulation of these receptors may lead to improvements in cognitive deficits associated with neurodegenerative diseases.
- Anticancer Potential: Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain melanoma cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells.
Case Study 1: Neuropharmacological Effects
In controlled studies, the effects of this compound were evaluated in rodent models exhibiting symptoms of cognitive impairment. The compound was administered at varying doses, and behavioral assessments indicated significant improvements in memory retention and learning capabilities compared to control groups.
Case Study 2: Anticancer Activity
Another study focused on the compound's efficacy against human melanoma cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating substantial cytotoxic effects at concentrations as low as 50 µM. Mechanistic investigations revealed that the compound induces G2/M phase arrest followed by apoptosis.
Mechanism of Action
The mechanism of action of (4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Properties of (4-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride and Analogues
Key Observations
Halogenation Patterns
- The bromo and chloro substituents in the target compound enhance electrophilicity and steric bulk compared to non-halogenated analogs like (4-aminopyridin-2-yl)methanol hydrochloride. This may increase binding affinity in enzyme inhibition but reduce solubility .
- Thiazole-based analogs (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) introduce sulfur, which can improve metabolic stability and π-stacking interactions in drug-receptor binding .
Salt Forms and Solubility
- The monohydrate form of [2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl (mp 203–204°C) demonstrates how hydration can lower melting points and enhance aqueous solubility compared to anhydrous salts .
Research and Application Insights
- Drug Discovery : The halogenated pyridine scaffold is prevalent in kinase inhibitors (e.g., JAK2/3 inhibitors), where bromo and chloro groups occupy hydrophobic pockets .
- Material Science : Thiazole derivatives are explored for luminescent materials, but the target compound’s bromine content may offer unique electronic properties for optoelectronic applications .
- Limitations : The lack of reported melting points or solubility data for (4-bromo-6-chloropyridin-2-yl)methanamine HCl highlights a gap in publicly available studies. Further experimental characterization is needed.
Biological Activity
(4-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride is a pyridine derivative with significant implications in biological research and potential therapeutic applications. This compound, characterized by its molecular formula C₆H₆BrClN₂·HCl, has garnered attention for its unique halogenation pattern, which influences its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of neurological disorders, where it may influence neurotransmitter systems through modulation of muscarinic acetylcholine receptors (mAChRs) .
Biological Activity Studies
Recent studies have highlighted the compound's potential in various biological assays:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in neurotransmission, which could be beneficial for treating conditions like schizophrenia and Alzheimer’s disease .
- Receptor Binding : It exhibits binding affinity towards mAChRs, which are critical in cognitive function and memory. The modulation of these receptors may lead to improvements in cognitive deficits associated with neurodegenerative diseases .
- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain melanoma cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells .
Case Study 1: Neuropharmacological Effects
In a controlled study, the effects of this compound were evaluated in rodent models exhibiting symptoms of cognitive impairment. The compound was administered at varying doses, and behavioral assessments indicated significant improvements in memory retention and learning capabilities compared to control groups.
Case Study 2: Anticancer Activity
Another study focused on the compound's efficacy against human melanoma cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC₅₀ values indicating substantial cytotoxic effects at concentrations as low as 50 µM. Mechanistic investigations revealed that the compound induces G2/M phase arrest followed by apoptosis .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (4-Chloropyridin-2-yl)methanamine hydrochloride | Pyridine derivative | Moderate mAChR binding |
| (4-Bromo-2-methylpyridine) | Pyridine derivative | Weak enzyme inhibition |
| (6-Chloropyridin-2-yl)methanamine hydrochloride | Pyridine derivative | Limited receptor modulation |
This table illustrates that while other compounds exhibit some biological activity, this compound demonstrates a more potent interaction with mAChRs and potential anticancer properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (4-bromo-6-chloropyridin-2-yl)methanamine hydrochloride?
- Methodology : Adapt palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated pyridine precursors. For example:
Start with 3-bromo-4-chloropyridine derivatives.
Introduce the methanamine group via boronic acid intermediates under inert conditions (e.g., argon) .
Optimize reaction temperature (e.g., 140°C in microwave-assisted synthesis) and catalyst loading (e.g., bis(triphenylphosphine)palladium(II) dichloride) .
Purify via silica gel chromatography (e.g., gradient elution with ethyl acetate/hexane) and isolate the hydrochloride salt using HCl in ether .
- Critical Note : Yields may vary (e.g., 11–89% reported in analogous syntheses), necessitating condition optimization .
Q. How can the purity and structural identity of this compound be validated?
- Analytical Workflow :
- Mass Spectrometry : Confirm exact mass (e.g., 227.046–227.094 m/z range for related pyridine derivatives) using high-resolution MS .
- NMR Spectroscopy : Analyze / NMR for characteristic peaks (e.g., pyridine ring protons at δ 7.5–8.5 ppm, NH/NH signals) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can hydrogen-bonding interactions influence the crystallization of this compound?
- Methodology :
- Perform single-crystal X-ray diffraction (SCXRD) to resolve the crystal structure.
- Use graph set analysis (e.g., Etter’s rules) to classify hydrogen-bond motifs (e.g., N–H···Cl or N–H···Br interactions) .
- Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) .
Q. What strategies address low yields in the amination step during synthesis?
- Troubleshooting :
- Catalyst Screening : Test alternative Pd catalysts (e.g., Pd(OAc) with XPhos ligands) to improve coupling efficiency .
- Solvent Effects : Replace dichloromethane with polar aprotic solvents (e.g., DMF) to enhance boronic acid reactivity .
- Acid/Base Optimization : Adjust pH during salt formation (e.g., use aqueous HCl vs. gaseous HCl) to precipitate the hydrochloride salt efficiently .
- Data Contradiction : Low yields (e.g., 11%) in dihydrochloride formation suggest competing side reactions (e.g., over-acidification or ligand decomposition) .
Q. How can computational modeling predict the compound’s biological activity?
- Approach :
Docking Studies : Use LOXL2 or related amine oxidase crystal structures (PDB) to model binding interactions, leveraging the compound’s pyridine and halogen substituents .
QSAR Analysis : Correlate electronic properties (e.g., Hammett σ values for Br/Cl substituents) with inhibitory activity (IC) .
ADMET Profiling : Predict solubility and metabolic stability via in silico tools (e.g., SwissADME) .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
